molecular formula C10H15ClN2O B180161 3-(Benzylamino)propanamide hydrochloride CAS No. 114741-49-0

3-(Benzylamino)propanamide hydrochloride

Cat. No.: B180161
CAS No.: 114741-49-0
M. Wt: 214.69 g/mol
InChI Key: BDIFUQCBFQHQHP-UHFFFAOYSA-N
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Description

3-(Benzylamino)propanamide hydrochloride is an organic compound with the molecular formula C10H15ClN2O and a molecular weight of 214.69 g/mol . It is a hydrochloride salt form of 3-(benzylamino)propanamide, which is a derivative of propanamide. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylamino)propanamide hydrochloride typically involves the reaction of benzylamine with acrylamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Quality control measures, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to verify the compound’s purity and structure .

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)propanamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Benzylamino)propanamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(benzylamino)propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzylamino)propanamide hydrochloride is unique due to its combination of benzyl and amide groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(benzylamino)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c11-10(13)6-7-12-8-9-4-2-1-3-5-9;/h1-5,12H,6-8H2,(H2,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIFUQCBFQHQHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648538
Record name N~3~-Benzyl-beta-alaninamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114741-49-0
Record name N~3~-Benzyl-beta-alaninamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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